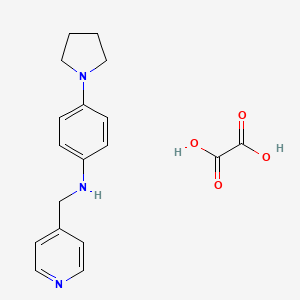

Pyridin-4-ylmethyl-(4-pyrrolidin-1-YL-phenyl)-amine oxalate

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is oxalic acid;N-(pyridin-4-ylmethyl)-4-pyrrolidin-1-ylaniline, which accurately describes the salt formation between the organic base and oxalic acid. The molecular formula C18H21N3O4 indicates the complete salt composition with a molecular weight of 343.4 g/mol. This formula encompasses both the organic base component (C16H19N3) and the oxalic acid component (C2H2O4).

The base component, N-(pyridin-4-ylmethyl)-4-pyrrolidin-1-ylaniline, contains three distinct nitrogen-containing heterocycles that contribute to its structural complexity. The pyridine ring provides aromatic character with its six-membered nitrogen-containing structure, while the pyrrolidine moiety contributes a saturated five-membered nitrogen heterocycle. The aniline portion introduces an aromatic amine functionality that serves as the primary basic site for protonation during salt formation.

The oxalic acid component, represented by the molecular formula C2H2O4, exists as a dicarboxylic acid in its neutral form and can donate two protons during acid-base reactions. Oxalic acid is characterized as being much stronger than acetic acid in terms of acid strength, which facilitates efficient salt formation with organic bases. The resulting oxalate ion (C2O4^2-) serves as the counterion in the salt structure, providing charge balance for the protonated organic base.

The Chemical Abstracts Service registry number 1185303-59-6 uniquely identifies this specific salt form, distinguishing it from the free base or other salt derivatives. The systematic naming convention reflects the hierarchical structure where the oxalic acid component is listed first, followed by the organic base component with its complete substitution pattern.

Crystallographic Data and X-ray Diffraction Studies

X-ray crystallographic analysis represents the gold standard for determining the three-dimensional atomic arrangement within crystalline compounds. Single-crystal X-ray diffraction provides detailed information about unit cell dimensions, bond lengths, bond angles, and intermolecular interactions that govern crystal packing. The technique requires crystals larger than 0.1 mm in all dimensions, pure in composition, and regular in structure without significant internal imperfections such as cracks or twinning.

Contemporary crystallographic investigations of similar heterocyclic amine oxalate salts have revealed characteristic features of protonation patterns and hydrogen bonding networks. In related piperidine and piperazine-containing compounds, crystal structure analysis has demonstrated that oxalate anions form charge-assisted hydrogen bonds with protonated amine centers. The geometric parameters of these interactions typically show nitrogen-oxygen distances in the range of 2.5-2.7 Å with nearly linear hydrogen bonding angles.

The crystallographic data processing involves multiple steps including diffraction pattern collection, systematic absence analysis, space group determination, and structure solution using direct methods or molecular replacement techniques. Refinement procedures optimize atomic positions against experimental data, often assisted by quantum mechanical calculations to validate the proposed structural model. The quality of crystallographic structures is assessed using statistical measures such as R-factors and validation programs that examine bond lengths, angles, and geometric consistency.

For compounds containing pyridine-pyrrolidine-aniline frameworks, crystallographic studies have revealed conformational preferences that minimize steric interactions while maximizing stabilizing interactions. The flexibility of the methylene linker between the pyridine and aniline components allows for various conformational arrangements that can be influenced by crystal packing forces and intermolecular hydrogen bonding patterns.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information through analysis of chemical environments and molecular dynamics. Proton Nuclear Magnetic Resonance spectra of pyridine-containing compounds typically exhibit characteristic signals in the aromatic region (7-9 parts per million) corresponding to the pyridine ring protons, while pyrrolidine protons appear in the aliphatic region (1-4 parts per million). The methylene bridge connecting the pyridine and aniline components generates distinctive coupling patterns that can be analyzed to determine conformational preferences and dynamic behavior.

Carbon-13 Nuclear Magnetic Resonance spectroscopy offers complementary information about carbon environments and connectivity. The pyridine carbon atoms exhibit chemical shifts characteristic of aromatic heterocycles, while the pyrrolidine carbons display aliphatic character. The carbonyl carbons of the oxalate component typically appear at approximately 160 parts per million, reflecting their carboxylic acid character. Integration patterns and multiplicity analysis provide quantitative information about the number of equivalent nuclei and their coupling relationships.

Infrared spectroscopic analysis reveals characteristic vibrational frequencies associated with functional groups present in the compound. The oxalic acid component contributes strong carbonyl stretching vibrations typically observed around 1700 cm^-1, while the carboxylic acid oxygen-hydrogen stretching appears as a broad absorption around 2500-3300 cm^-1. The aromatic carbon-carbon stretching vibrations of the pyridine and aniline rings generate multiple bands in the 1400-1600 cm^-1 region, while the pyrrolidine component contributes aliphatic carbon-hydrogen stretching vibrations in the 2800-3000 cm^-1 range.

Ultraviolet-visible spectroscopy provides information about electronic transitions and conjugation patterns within the molecule. The pyridine and aniline chromophores contribute distinct absorption bands in the ultraviolet region, typically appearing between 200-300 nanometers. The pyrrolidine substituent on the aniline ring can influence the electronic properties through electron donation, potentially shifting absorption maxima and affecting extinction coefficients. Solvent effects and protonation state can significantly impact the ultraviolet-visible spectrum, particularly for the pyridine and aniline components that can undergo acid-base chemistry.

Tautomerism and Conformational Isomerism

The structural complexity of this compound arises from multiple sites capable of exhibiting tautomeric and conformational variations. The primary tautomeric considerations involve the protonation state of the nitrogen atoms and the possible formation of different ionic forms depending on solution conditions and crystal environment. Research on related compounds has demonstrated that pyridine nitrogen atoms can exhibit varying basicity depending on substitution patterns and electronic environment.

Conformational analysis reveals that the methylene linker between the pyridine and aniline components provides significant rotational freedom, allowing the molecule to adopt various three-dimensional arrangements. The energy barriers for rotation around carbon-nitrogen and carbon-carbon bonds are typically low enough to permit rapid interconversion at room temperature, though specific conformations may be stabilized in the crystalline state through intermolecular interactions.

The pyrrolidine ring system exhibits characteristic envelope or twist conformations due to the sp3 hybridization of the ring carbons and the constraints imposed by the five-membered ring geometry. Nuclear Magnetic Resonance studies of similar compounds have revealed that pyrrolidine rings undergo rapid pseudorotation at ambient temperature, averaging the chemical shifts of ring protons and carbons. The attachment of the pyrrolidine to the aromatic aniline system may introduce additional conformational preferences through steric and electronic effects.

Properties

IUPAC Name |

oxalic acid;N-(pyridin-4-ylmethyl)-4-pyrrolidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3.C2H2O4/c1-2-12-19(11-1)16-5-3-15(4-6-16)18-13-14-7-9-17-10-8-14;3-1(4)2(5)6/h3-10,18H,1-2,11-13H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTAZZICCGYKWQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)NCC3=CC=NC=C3.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-4-ylmethyl-(4-pyrrolidin-1-YL-phenyl)-amine oxalate typically involves multiple steps, starting with the preparation of the pyridine and pyrrolidine intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and amination. The final step involves the formation of the oxalate salt, which is achieved by reacting the amine with oxalic acid under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Pyridin-4-ylmethyl-(4-pyrrolidin-1-YL-phenyl)-amine oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted amines.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

Pyridin-4-ylmethyl-(4-pyrrolidin-1-YL-phenyl)-amine oxalate is being explored for its potential therapeutic effects. Its structure suggests that it may exhibit activity against various biological targets, making it a candidate for drug development. Preliminary studies indicate interactions with neurotransmitter systems, which could be relevant for treating neurological disorders . -

Pharmacological Studies

The compound's dual functionality as both an amine and an oxalate allows for unique pharmacological properties. Research has focused on its potential as an analgesic or anti-inflammatory agent, with ongoing investigations into its efficacy and safety profiles . -

Biochemical Research

In biochemistry, this compound is utilized to study enzyme interactions and cellular mechanisms. Its ability to modulate biological pathways makes it valuable for understanding disease mechanisms at the molecular level .

Case Studies and Research Findings

Research findings highlight several key studies involving this compound:

- Neuropharmacology : A study demonstrated that derivatives of this compound can influence serotonin receptor activity, suggesting potential applications in mood disorders .

- Anti-cancer Activity : Another investigation revealed that certain analogs exhibit cytotoxic effects on cancer cell lines, indicating a pathway for developing anti-cancer therapies .

Mechanism of Action

The mechanism of action of Pyridin-4-ylmethyl-(4-pyrrolidin-1-YL-phenyl)-amine oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. This modulation can result in therapeutic effects, such as the alleviation of symptoms in neurological disorders.

Comparison with Similar Compounds

Key Differences :

- The pyrrolidine group may enhance binding to G-protein-coupled receptors (GPCRs) compared to piperidine or cyclohexyl substituents .

4-Aryl-2-Phenylamino Pyrimidine (RCSB PDB Ligand)

This pyrimidine derivative (C25H30ClN5O) includes a morpholine-ethyl group and chlorine substituent. Unlike the target compound, its planar pyrimidine core and morpholine ring may favor interactions with kinase ATP-binding pockets. The chlorine atom likely contributes to halogen bonding in target engagement .

Key Differences :

- The absence of a halogen or morpholine group in the target compound may limit its affinity for kinase targets but reduce off-target effects .

Data Table: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Predicted) |

|---|---|---|---|---|

| Target Compound | C17H20N3·C2H2O4 | ~377.4 | Pyridine, pyrrolidine, oxalate salt | High (due to salt form) |

| 2-[4-(3-Pyridin-4-yl-oxadiazol)pyrazine] | C16H15N7O2 | ~361.3 | Oxadiazole, pyrazine, pyridine | Moderate |

| 4-Aryl-2-Phenylamino Pyrimidine | C25H30ClN5O | ~460.0 | Pyrimidine, morpholine, chlorine | Low (neutral form) |

Research Findings and Implications

- Solubility and Bioavailability : The oxalate salt form of the target compound likely improves oral bioavailability compared to neutral analogs like the pyrimidine ligand .

- Target Selectivity : Structural flexibility from the pyrrolidine-phenyl group may confer broader receptor engagement compared to rigid oxadiazole-containing patent compounds .

- Metabolic Stability : The absence of oxadiazole or morpholine rings in the target compound could reduce susceptibility to cytochrome P450-mediated metabolism, extending half-life .

Notes and Limitations

- Direct pharmacological data for Pyridin-4-ylmethyl-(4-pyrrolidin-1-YL-phenyl)-amine oxalate are scarce; comparisons rely on structural extrapolation.

- Further in vitro studies (e.g., binding assays, ADME profiling) are required to validate hypotheses.

- The oxalate counterion’s impact on crystallinity and dissolution kinetics warrants formulation-specific investigation.

Biological Activity

Pyridin-4-ylmethyl-(4-pyrrolidin-1-YL-phenyl)-amine oxalate, with the CAS number 1185303-59-6, is a compound that has garnered interest in various biological and medicinal contexts. This article explores its biological activity, safety profile, and implications in health, particularly concerning kidney stone formation.

The molecular formula of this compound is C18H21N3O4 with a molecular weight of approximately 343.38 g/mol. The compound is characterized by its oxalate salt form, which is relevant for its biological interactions and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C18H21N3O4 |

| Molecular Weight | 343.38 g/mol |

| CAS Number | 1185303-59-6 |

| Hazard Classification | Irritant (Xi) |

The biological activity of this compound may be influenced by its structural components, particularly the pyridine and phenyl groups. These moieties are known to interact with various biological targets, potentially modulating enzymatic activities and cellular signaling pathways. Research indicates that compounds with similar structures often exhibit properties such as:

- Antioxidant activity : Compounds containing phenolic structures can scavenge free radicals, thereby reducing oxidative stress in cells.

- Antimicrobial properties : Many pyridine derivatives have shown efficacy against bacterial strains, suggesting potential applications in treating infections.

Case Studies and Research Findings

- Oxalate and Kidney Stones : A significant aspect of the biological activity of this compound relates to its oxalate component. Dietary oxalate has been implicated in kidney stone formation, particularly calcium oxalate stones. Studies have shown that high levels of urinary oxalate can lead to crystal formation in the kidneys, which may result in nephrolithiasis (kidney stones) .

- Oxidative Stress and Renal Health : Research indicates that hyperoxaluria (excessive urinary oxalate) can induce oxidative stress in renal tissues. A study demonstrated that vitamin E could mitigate hyperoxaluria-induced peroxidative damage, suggesting that compounds affecting oxidative pathways might play a protective role against kidney stone formation . This highlights the importance of understanding the balance between beneficial and harmful effects of oxalate derivatives.

- Microbiome Influence : Recent studies have identified the role of the kidney microbiome in stone formation. For instance, certain bacteria can influence the crystallization process of calcium oxalate stones. The interplay between dietary components like oxalates and microbial populations may be crucial for developing strategies to prevent stone disease .

Safety Profile

The safety profile of this compound indicates it is classified as an irritant (Xi). Handling precautions should be observed to minimize exposure risks during laboratory or industrial applications.

Q & A

Basic: What are the key synthetic routes for Pyridin-4-ylmethyl-(4-pyrrolidin-1-YL-phenyl)-amine oxalate, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves multi-step reactions, including condensation and salt formation. A plausible route is:

- Step 1: React 4-pyrrolidin-1-yl-aniline with pyridine-4-carboxaldehyde under reductive amination conditions (e.g., NaBH₃CN in methanol) to form the secondary amine.

- Step 2: Treat the free base with oxalic acid in ethanol to crystallize the oxalate salt.

Optimization strategies:

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR: Assign peaks to verify the pyridinyl, pyrrolidinyl, and oxalate moieties. For example, the oxalate protons appear as a singlet near δ 4.5 ppm .

- HPLC-MS: Use a C18 column (ACN/0.1% formic acid gradient) to confirm purity (>95%) and molecular ion [M+H]⁺ .

- X-ray crystallography: Resolve crystal packing and confirm stereochemistry (e.g., monoclinic system, P2₁/c space group) .

Basic: How does the compound’s compliance with Lipinski’s Rule of Five influence its pharmacological research potential?

Answer:

The compound’s molecular weight (236.34 g/mol), calculated LogP (~2.1), and H-bond donors/acceptors (2/5) comply with Lipinski’s criteria, suggesting oral bioavailability . Methodological considerations:

- Use Caco-2 cell assays to evaluate permeability.

- Perform pharmacokinetic studies in rodent models to validate absorption and half-life.

- Prioritize analogs with LogP <5 and PSA <140 Ų for CNS penetration studies .

Advanced: How can researchers resolve discrepancies in biological activity data across different studies?

Answer:

Contradictions in activity (e.g., IC₅₀ variability in GLI1 inhibition assays) may arise from:

- Assay conditions: Standardize ATP concentration (e.g., 10 µM) and incubation time (60–90 min) to minimize variability .

- Cell lines: Use isogenic models (e.g., GLI1-overexpressing vs. knockout) to isolate target effects.

- Data normalization: Include positive controls (e.g., GANT61) and normalize to vehicle-treated cells .

Advanced: What strategies are recommended for analyzing the crystal structure and molecular conformation?

Answer:

For structural elucidation:

- X-ray crystallography: Grow crystals via vapor diffusion (ethanol/water, 1:1). Resolve triclinic symmetry (e.g., a=8.51 Å, b=9.88 Å, α=79.9°) and validate with R-factor <0.08 .

- DFT calculations: Compare experimental bond lengths (e.g., C-N: 1.34 Å) with B3LYP/6-31G* optimized geometries to identify conformational flexibility .

Advanced: What are the critical considerations for designing in vitro assays to evaluate the compound’s inhibition of targets like GLI1?

Answer:

- Target validation: Use siRNA knockdown to confirm GLI1 dependency in cancer cells (e.g., medulloblastoma DAOY line) .

- Dose-response curves: Test 8–10 concentrations (1 nM–100 µM) in triplicate. Fit data to a four-parameter logistic model using GraphPad Prism .

- Off-target screening: Include kinase panels (e.g., Eurofins Cerep) to assess selectivity over related pathways (e.g., PI3K/mTOR) .

Safety: What are the key protocols for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing .

- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous release due to oxalate’s environmental toxicity .

- First aid: For skin contact, rinse with water for 15 min; for inhalation, move to fresh air and monitor for respiratory distress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.